Cas no 2470438-15-2 (O,O-dimethyl (4-bromophenyl)methylphosphonothioate)

O,O-Dimethyl (4-bromophenyl)methylphosphonothioate is an organophosphorus compound characterized by its phosphonothioate ester structure with a 4-bromophenyl substituent. This chemical is of interest in synthetic and agrochemical research due to its potential as an intermediate in the development of biologically active molecules. The presence of the bromine atom enhances reactivity, facilitating further functionalization in cross-coupling or substitution reactions. Its phosphonothioate moiety offers stability and versatility in chemical transformations. The compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment. Researchers value it for its utility in constructing complex phosphorus-containing frameworks.
O,O-dimethyl (4-bromophenyl)methylphosphonothioate structure
2470438-15-2 structure
Product Name:O,O-dimethyl (4-bromophenyl)methylphosphonothioate
CAS No:2470438-15-2
MF:C9H12BrO2PS
MW:295.133141517639
CID:6037243
PubChem ID:155820629
Update Time:2025-10-28

O,O-dimethyl (4-bromophenyl)methylphosphonothioate Chemical and Physical Properties

Names and Identifiers

    • O,O-dimethyl (4-bromophenyl)methylphosphonothioate
    • O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate
    • EN300-26980911
    • 2470438-15-2
    • (4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane
    • Inchi: 1S/C9H12BrO2PS/c1-11-13(14,12-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
    • InChI Key: CYEYTRLCSPPCGR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CP(OC)(OC)=S

Computed Properties

  • Exact Mass: 293.94790g/mol
  • Monoisotopic Mass: 293.94790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 50.6Ų

O,O-dimethyl (4-bromophenyl)methylphosphonothioate Pricemore >>

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Additional information on O,O-dimethyl (4-bromophenyl)methylphosphonothioate

Professional Introduction to O,O-dimethyl (4-bromophenyl)methylphosphonothioate (CAS No. 2470438-15-2)

O,O-dimethyl (4-bromophenyl)methylphosphonothioate, a compound with the chemical identifier CAS No. 2470438-15-2, represents a significant advancement in the field of agrochemical and pharmaceutical research. This organophosphorus compound, characterized by its O,O-dimethyl and (4-bromophenyl)methylphosphonothioate functional groups, has garnered considerable attention due to its unique structural and chemical properties.

The molecular structure of O,O-dimethyl (4-bromophenyl)methylphosphonothioate consists of a phosphonothioate moiety linked to a brominated phenyl ring, which is further substituted with dimethyl groups. This configuration imparts a high degree of reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the bromine atom enhances its utility in cross-coupling reactions, particularly in Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex organic molecules.

In recent years, the compound has been extensively studied for its potential applications in the development of novel pesticides and herbicides. Its ability to interact with biological targets at the molecular level has opened new avenues for crop protection strategies. Researchers have observed that the phosphonothioate group disrupts enzymatic pathways in pests, leading to effective pest control without significant environmental impact.

Moreover, O,O-dimethyl (4-bromophenyl)methylphosphonothioate has shown promise in medicinal chemistry. Its structural features make it an excellent scaffold for designing bioactive molecules with therapeutic properties. Specifically, studies have indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in human diseases. This has spurred interest in exploring its pharmacological potential further.

The synthesis of O,O-dimethyl (4-bromophenyl)methylphosphonothioate involves multi-step organic reactions, including phosphonation and thiolation processes. The use of advanced catalytic systems has improved the efficiency and yield of these reactions, making large-scale production feasible. Innovations in green chemistry have also been integrated into its synthesis, reducing waste and minimizing hazardous byproducts.

One of the most compelling aspects of this compound is its versatility. Beyond its roles in agrochemicals and pharmaceuticals, it serves as a key intermediate in material science. For instance, researchers have utilized it to develop novel polymers with enhanced thermal stability and mechanical strength. These polymers find applications in high-performance coatings and electronic materials.

The regulatory landscape for O,O-dimethyl (4-bromophenyl)methylphosphonothioate is evolving alongside advancements in chemical safety and environmental science. Regulatory bodies are increasingly focusing on sustainable practices, ensuring that the production and use of such compounds align with ecological standards. This has led to the development of more stringent guidelines for handling and disposal.

Future research directions for O,O-dimethyl (4-bromophenyl)methylphosphonothioate include exploring its role in nanotechnology and biodegradable materials. The compound's unique reactivity suggests it could be used to create smart materials that respond to environmental stimuli, such as light or temperature changes. Additionally, its potential as a catalyst or ligand in asymmetric synthesis is under active investigation.

In conclusion, O,O-dimethyl (4-bromophenyl)methylphosphonothioate (CAS No. 2470438-15-2) stands out as a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features enable diverse functionalities, making it indispensable in both industrial and academic research settings. As our understanding of its properties continues to grow, so too will its impact on innovation and sustainability.

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